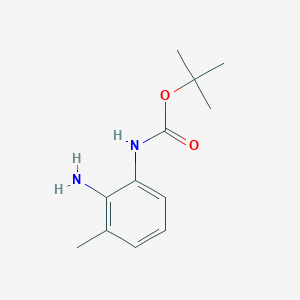
tert-Butyl (2-amino-3-methylphenyl)carbamate
Vue d'ensemble
Description
Tert-butyl (2-amino-3-methylphenyl)carbamate, also known as TMPC or Atomoxetine, is a synthetic drug. It is a protected amine .
Synthesis Analysis
The compound is typically synthesized by reacting N-Boc-4,7,10-trioxa-1,13-tridecanediamine with 1,3-dibromopropane .Molecular Structure Analysis
The molecular formula of the compound is C12H18N2O2. The molecular weight is 222.28 g/mol.Chemical Reactions Analysis
The Boc group (tert-butyl carbonyl group) in N-Boc-4,7,10-trioxa-1,13-tridecanediamine is commonly used in organic synthesis to protect amine groups and prevent unwanted reactions . It can also act as a cross-linking agent in polymer materials to enhance the mechanical properties and thermal stability .Physical and Chemical Properties Analysis
The compound is a solid . The molecular weight is 222.28 g/mol .Applications De Recherche Scientifique
Synthèse de la Céftolozane
Ce composé est un intermédiaire important dans la synthèse de la céftolozane, un nouvel antibiotique céphalosporine de cinquième génération administré par voie intraveineuse . La céftolozane a un large spectre antibactérien, une forte activité contre les bactéries Gram-positives et Gram-négatives, et une forte activité antibactérienne contre Pseudomonas aeruginosa et Pseudomonas aeruginosa multirésistantes .
Synthèse des Anilines N-Boc-protégées
“tert-Butyl (2-amino-3-methylphenyl)carbamate” est utilisé dans la synthèse catalysée au palladium des anilines N-Boc-protégées . Ce processus est crucial dans le domaine de la chimie organique, car il permet de protéger le groupe amine pendant les réactions, empêchant ainsi les réactions secondaires indésirables.
Synthèse des Pyrroles Tétrasubstitués
Ce composé est également utilisé dans la synthèse de pyrroles tétrasubstitués, fonctionnalisés avec des groupes ester ou cétone en position C-3 . Les pyrroles sont importants dans le domaine de la chimie médicinale en raison de leur présence dans de nombreux produits naturels et médicaments.
Synthèse de divers Carbamates
“this compound” peut être utilisé pour synthétiser divers autres carbamates . Les carbamates sont utilisés dans un large éventail d'applications, des pesticides aux produits pharmaceutiques.
Synthèse des Dérivés de Pyrazole
Ce composé est utilisé dans la synthèse de dérivés de pyrazole . Les pyrazoles sont une classe de composés organiques avec un cycle aromatique à cinq chaînons, et ils sont utilisés dans la synthèse de divers médicaments en raison de leurs propriétés pharmacologiques.
Synthèse des Dérivés d'Azide
“this compound” est utilisé dans la synthèse de dérivés d'azide . Les azides sont utilisés dans la chimie click, un type de réaction chimique utilisé en bioconjugaison, en science des polymères et des matériaux, et en synthèse organique.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(2-amino-3-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-6-5-7-9(10(8)13)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNVNWVDWSIMOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954238-92-7 | |
| Record name | 954238-92-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


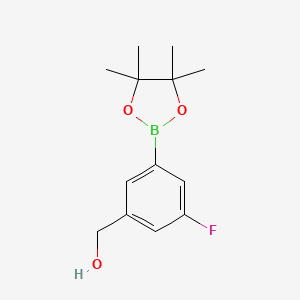
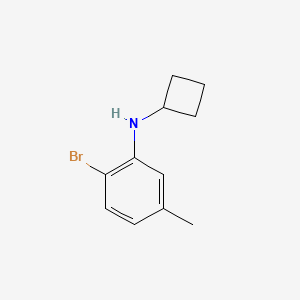


![6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B1450299.png)
![3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester](/img/structure/B1450301.png)
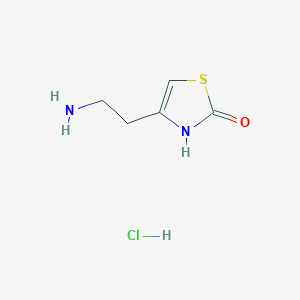




![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)
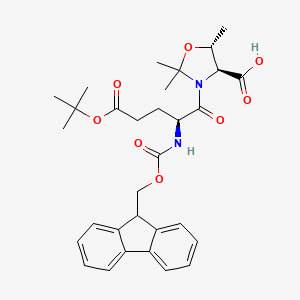
![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)
